molecular formula C14H7F3N2O6 B3042955 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 680579-64-0

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B3042955
CAS No.: 680579-64-0
M. Wt: 356.21 g/mol
InChI Key: SLHLLGOTZBVLFL-UHFFFAOYSA-N
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Description

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a chemical compound known for its unique structure and properties It consists of a benzaldehyde moiety substituted with a 2,6-dinitro-4-(trifluoromethyl)phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the following steps:

    Nitration: The starting material, 4-(trifluoromethyl)phenol, undergoes nitration to introduce nitro groups at the 2 and 6 positions. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Phenoxy Group: The nitrated product is then reacted with 4-formylphenol to form the phenoxy linkage. This step often involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethyl sulfoxide.

Major Products Formed

    Reduction: 4-[2,6-Diamino-4-(trifluoromethyl)phenoxy]benzaldehyde.

    Oxidation: 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-[2,6-Diamino-4-(trifluoromethyl)phenoxy]benzaldehyde: Similar structure but with amino groups instead of nitro groups.

    4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzyl alcohol: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O6/c15-14(16,17)9-5-11(18(21)22)13(12(6-9)19(23)24)25-10-3-1-8(7-20)2-4-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHLLGOTZBVLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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